Technical Guide: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Technical Guide: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
The following technical guide details the chemical identity, synthesis, and application of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.
Executive Summary
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a substituted phenylethanolamine derivative serving as a "warhead scaffold" in the synthesis of adrenergic receptor modulators (β-agonists/antagonists) and certain kinase inhibitors. Its structural core—a secondary alcohol adjacent to a primary amine on a halogenated phenyl ring—mimics the catecholamine pharmacophore, necessitating precise stereochemical control during synthesis.
Critical Regioisomer Distinction: Researchers must distinguish this compound from its regioisomer, 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol (CAS 1250241-63-4), where the amine is benzylic. The target discussed here has a benzylic hydroxyl group, essential for H-bonding interactions within receptor binding pockets (e.g., Serine residues in GPCRs).
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 189.61 g/mol |
| Key Precursor CAS | 231297-62-4 (2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone) |
| Chirality | Contains 1 stereocenter (C1). (R)- and (S)- enantiomers are distinct pharmacophores. |
| Physical State | White to off-white solid (typically isolated as HCl salt). |
Retrosynthetic Analysis & Pathway
The most robust synthetic route utilizes the commercially available 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (CAS 231297-62-4). This approach allows for the introduction of chirality via asymmetric reduction.[1]
Experimental Protocols
Method A: The Delépine-Reduction Sequence (Standard Protocol)
This method avoids the use of potentially explosive azides and yields the primary amine as a salt, which is stable.
Step 1: Formation of the Hexaminium Salt
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Reagents: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform or Ethanol.
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Procedure: Dissolve the bromo-ketone in chloroform (5 mL/g). Add HMTA portion-wise. Stir at room temperature for 4–6 hours. A white precipitate (the quaternary ammonium salt) will form.
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Isolation: Filter the solid, wash with cold chloroform, and dry under vacuum.
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Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio) and reflux for 2 hours to cleave the HMTA core. Cool to 0°C; the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride precipitates. Filter and dry.
Step 2: Stereoselective Reduction to the Amino Alcohol
To obtain the biologically active (R)- or (S)-enantiomer, avoid standard NaBH
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Reagents: Amino-ketone HCl salt (1.0 eq), Formic Acid/Triethylamine (5:2 azeotrope), RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.5 mol%).
-
Procedure:
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Charge a flask with the amino-ketone and DMF (or EtOAc).
-
Add the Ru-catalyst and the HCOOH/Et
N mixture. -
Stir at 25–30°C for 12–24 hours under Argon.
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Monitor: Check conversion by HPLC (decrease of ketone peak).
-
-
Workup: Quench with water. Basify to pH > 10 with NaOH (aq) to liberate the free base. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Isopropanol/Heptane to upgrade enantiomeric excess (ee).
Method B: Epoxide Opening (Alternative)
For libraries where the styrene oxide is available or easily generated.
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Precursor: 4-Chloro-3-fluorostyrene oxide .
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Reaction: Treat the epoxide with aqueous ammonia (excess, 10 eq) in Methanol at 50°C in a sealed tube.
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Selectivity: This predominantly yields the 1-hydroxy-2-amino regioisomer (Target) due to nucleophilic attack at the less hindered carbon.
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Note: This method often produces bis-alkylated byproducts (secondary amines) and requires chromatographic separation.
Analytical Characterization (Self-Validating Metrics)
| Technique | Diagnostic Signal (Expected) | Structural Validation |
| 1H NMR (DMSO-d6) | Confirms benzylic alcohol position. | |
| 1H NMR | Confirms primary amine adjacent to alcohol. | |
| 13C NMR | ~70–74 ppm (Benzylic C-OH) | Distinguishes from regioisomer (amine at benzylic C would be ~55 ppm). |
| HPLC | Chiral Column (e.g., Chiralcel OD-H) | Required to validate enantiomeric excess (>98% ee). |
Applications in Drug Discovery
This scaffold is a bioisostere of the classical phenylethanolamine found in:
- -Adrenergic Agonists: The 3-F, 4-Cl substitution modulates lipophilicity and metabolic stability against CYP450 oxidation compared to the unsubstituted phenyl ring.
-
Calcilytics: Intermediates like Encaleret utilize similar halogenated phenyl-amino-alcohol motifs to modulate the Calcium Sensing Receptor (CaSR).[3]
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Kinase Inhibitors: The halogen pattern provides specific steric fits in the ATP-binding pocket of certain tyrosine kinases.
Safety & Handling
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Lachrymator Hazard: The precursor 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is a potent lachrymator. Handle only in a functioning fume hood.
-
Skin Sensitization: Benzylic amines and halides are potential sensitizers. Wear nitrile gloves and long sleeves.
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Storage: Store the final amino alcohol under inert atmosphere (Argon) at 2–8°C to prevent oxidation of the amine or carbamate formation from atmospheric CO
.
References
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Precursor Identification: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone. CAS Common Chemistry. CAS RN: 231297-62-4. Link
- Synthetic Methodology (Delépine): Blazevic, N., et al. "Hexamethylenetetramine in Organic Synthesis." Synthesis, 1979(03), 161-176. (Foundational protocol for alpha-amino ketone synthesis).
- Stereoselective Reduction: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996, 118(10), 2521–2522.
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Regioisomer Distinction: Sigma-Aldrich Catalog Entry for 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol (CAS 1250241-63-4). Link (Cited for exclusion purposes).
